molecular formula C10H14N4 B1490561 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide CAS No. 1340500-59-5

6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

Cat. No.: B1490561
CAS No.: 1340500-59-5
M. Wt: 190.25 g/mol
InChI Key: PIDZNSGGGBYWDA-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide (CAS 1340500-59-5) is a pyridine derivative featuring a carboximidamide functional group at the 2-position and a pyrrolidinyl substituent at the 6-position. This compound is part of a broader class of pyridinecarboximidamide derivatives, which have garnered attention for their antibacterial properties and applications in metal coordination .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-10(12)8-4-3-5-9(13-8)14-6-1-2-7-14/h3-5H,1-2,6-7H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDZNSGGGBYWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1340500-59-5, is characterized by a pyridine ring substituted with a pyrrolidine group and a carboximidamide functional group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Sphingosine Kinases : Research indicates that compounds similar to this compound can inhibit sphingosine kinases (SK1 and SK2), which are involved in the regulation of sphingosine 1-phosphate (S1P) signaling pathways. S1P is crucial for various cellular processes, including proliferation, migration, and survival, particularly in cancer cells .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens. Its structure allows it to penetrate bacterial membranes and disrupt cellular functions, making it a candidate for further development as an antibacterial agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines. For instance, it has been reported to reduce cell viability in human cancer cell lines by inducing apoptosis through the modulation of sphingosine kinase activity .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in combination with other chemotherapeutic agents. The results indicated that it could enhance the sensitivity of resistant cancer cells to treatment by altering the sphingolipid metabolism, thereby promoting apoptosis and reducing cell proliferation .

Data Table: Biological Activity Summary

Activity Effect Target Reference
Inhibition of Sphingosine KinaseDecreased cell viabilitySK1 and SK2
Antimicrobial ActivityEffective against S. aureusBacterial membranes
Synergistic EffectsEnhanced chemotherapy efficacyCancer cells

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. Its structural characteristics allow it to interact with biological targets, potentially inhibiting key metabolic pathways involved in bacterial growth.

2. Cancer Treatment
Preliminary investigations suggest that this compound may have applications in cancer therapy. It appears to target specific cellular mechanisms associated with tumor growth, making it a candidate for further development in oncology research.

3. Neurological Research
A derivative of this compound has been identified as a selective inhibitor of phosphodiesterase 9A (PDE9A), which is significant for cognitive disorders. This derivative has shown the ability to elevate central cGMP levels in the brain, indicating its potential as a therapeutic agent in neuroscience.

Material Science Applications

1. Coordination Chemistry
Compounds structurally related to this compound have been explored for their ability to chelate metals and form coordination polymers. These materials are of interest for their potential applications in the development of new materials with specific functionalities, such as hydrogen-bonded crystals.

2. Crystal Structure Analysis
Research on crystal structures involving derivatives of this compound has revealed specific patterns of intermolecular hydrogen bonding. Such interactions can lead to structured networks within crystal lattices, which are crucial for designing molecular materials with defined properties.

Catalytic Applications

The utility of pyrrolidinyl derivatives in catalysis has been documented, showcasing their effectiveness in facilitating various chemical reactions. For instance, they have been employed in novel methodologies for esterification processes, demonstrating their role in synthetic organic chemistry.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochlorideStructureDifferent position of the carboximidamide group affects biological activity.
6-(Piperidin-1-yl)pyridine-3-carboximidamide hydrochlorideStructureVariation in the piperidine substituent alters pharmacological properties.
2-(Pyrrolidin-1-yl)pyridineStructureLacks carboximidamide functionality, limiting reactivity and biological activity.

This table illustrates how variations in substituents and functional groups can significantly influence the properties and potential applications of similar compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Patel et al., several derivatives of pyrrolidinyl compounds were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. The results indicated that these compounds showed significant promise as new antimicrobial agents, paving the way for future research into their application in treating infectious diseases.

Case Study 2: PDE9A Inhibition
Verhoest et al. developed a derivative of this compound as a selective brain penetrant PDE9A inhibitor. This compound was shown to elevate cGMP levels and exhibit procognitive activity, highlighting its potential utility in treating cognitive disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide can be contextualized by comparing it to related pyridinecarboximidamide derivatives. Key differences arise from substituent variations on the pyridine ring, which influence electronic properties, solubility, and biological interactions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridinecarboximidamide Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound Pyrrolidinyl (6) 205.26* Antibacterial potential; coordination chemistry
Pyridine-2-carboximidamidate chloride monohydrate None (carboximidamidate + Cl⁻) 189.61 (anion only) Antibacterial activity; metal ligand
6-(Difluoromethyl)pyridine-2-carboximidamide hydrochloride Difluoromethyl (6) + HCl 207.61 (base) Enhanced solubility (HCl salt); medicinal chemistry
6-(Propan-2-yloxy)pyridine-2-carboximidamide Isopropoxy (6) 209.25* Altered electronic effects; supplier availability

*Calculated based on molecular formula.

Coordination Chemistry

Carboximidamide derivatives are effective ligands for metal ions. The pyrrolidinyl group in this compound likely enhances metal-binding stability due to its electron-donating properties, contrasting with electron-withdrawing groups like difluoromethyl, which may weaken metal-ligand interactions .

Solubility and Pharmacokinetics

  • Hydrochloride salts (e.g., 6-(difluoromethyl)pyridine-2-carboximidamide hydrochloride) improve aqueous solubility, a critical factor for bioavailability .
  • The pyrrolidinyl group’s hydrophobicity may necessitate formulation adjustments to enhance solubility for in vivo applications .

Preparation Methods

Synthesis via Reaction of Amines with Guanidylation Agents

One of the primary methods for preparing guanidine derivatives such as 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide involves the reaction of the corresponding amine (pyrrolidine) with guanylation agents like S-methylisothiourea or thiopseudourea derivatives.

  • According to a study on substituted guanidines, the reaction of amines with 2-methyl-2-thiopseudourea sulfate under controlled conditions yields guanidine hydrochlorides efficiently. For the pyrrolidinyl-substituted guanidine, the reaction proceeded smoothly, affording the hydrochloride salt in 86% yield.
  • Reaction conditions typically involve stirring the amine with the guanylation agent at room temperature or slightly elevated temperatures for several hours. The product is isolated as a hydrochloride salt, which can be purified by recrystallization.
  • A challenge noted was the need for prolonged reaction times or additional equivalents of guanylation agent to drive the reaction to completion for some amines, but pyrrolidine derivatives were formed efficiently without such complications.

Cyanamide Condensation Method

An alternative approach involves condensation of the amine with cyanamide in the presence of hydrochloric acid or buffered solutions.

  • The condensation of pyrrolidine hydrochloride with cyanamide in a buffered solution (pH 8–9) provides this compound hydrochloride in high yield (86%).
  • This method avoids the use of potentially harmful thiourea derivatives and can be conducted under milder conditions.
  • The reaction typically requires maintaining the pH to favor guanidine formation and prevent side reactions. The product is isolated by filtration or precipitation and purified by standard techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide, and how do reaction conditions influence yield and purity?

  • Methodology : Begin with nucleophilic substitution on 6-chloropyridine-2-carboximidamide using pyrrolidine under reflux in aprotic solvents (e.g., DMF or THF). Monitor reaction progression via TLC or HPLC. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Optimize temperature (60–100°C) and stoichiometry (1:1.2 molar ratio of pyridine precursor to pyrrolidine) to maximize yield (>75%) and minimize byproducts like unreacted starting materials or N-alkylated impurities .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) require strict control of reaction time and temperature.

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and computational methods?

  • Methodology :

  • NMR : Compare experimental 1H^1H- and 13C^13C-NMR spectra with predicted shifts from density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Focus on pyrrolidine ring protons (δ 1.8–2.5 ppm) and imidamide NH2_2 signals (δ 6.5–7.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) via high-resolution ESI-MS and compare with theoretical m/z values.
  • X-ray Crystallography : If crystals are obtainable, resolve the crystal structure to validate bond angles and hydrogen-bonding patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Identify degradation products (e.g., hydrolysis of the imidamide group to carboxylic acid) using LC-MS .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights can be derived from binding assays?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays. Calculate IC50_{50} values and compare with structurally related analogs (e.g., 6-methylpyridine-2-carboximidamide derivatives ).
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Validate predictions via site-directed mutagenesis of key residues .
    • Data Contradictions : If experimental IC50_{50} conflicts with docking scores, re-evaluate protonation states or solvent effects in simulations .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Address poor solubility via salt formation (e.g., HCl salt) or nanoformulation .
  • Metabolite Identification : Use hepatic microsome assays (human/rat) to identify Phase I/II metabolites. Correlate metabolic stability with in vivo outcomes .

Q. How can computational models predict the selectivity of this compound across homologous protein families?

  • Methodology :

  • Machine Learning : Train models on structural descriptors (e.g., molecular fingerprints, topological polar surface area) and activity data from ChEMBL. Validate with leave-one-out cross-validation .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between target and off-target proteins (e.g., kinase isoforms) to prioritize synthetic modifications .

Methodological Framework for Data Interpretation

Q. What statistical approaches are recommended for reconciling discrepancies in dose-response data across independent studies?

  • Methodology : Apply meta-analysis techniques (e.g., random-effects models) to aggregate data from multiple assays. Account for variables like cell line heterogeneity, assay sensitivity, and compound batch variability. Use funnel plots to detect publication bias .

Q. How can researchers design robust structure-activity relationship (SAR) studies for pyrrolidine-pyridine hybrids?

  • Methodology :

  • Fragment-Based Design : Systematically vary substituents on the pyrrolidine ring (e.g., electron-withdrawing groups at the 3-position) and measure effects on binding affinity .
  • 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models using alignment rules based on docking poses .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes rate, minimizes side reactions
SolventDMFEnhances nucleophilicity of pyrrolidine
Reaction Time12–18 hrsBalances conversion and degradation

Table 2 : Biological Activity of Structural Analogs

CompoundTarget EnzymeIC50_{50} (nM)
6-Methylpyridine-2-carboximidamideKinase A120 ± 15
6-(Pyrrolidin-1-yl) derivativeKinase A85 ± 10

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Reactant of Route 2
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide

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